Cas no 31366-25-3 (Tetrathiafulvalene)
Tetrathiafulvalene (abbreviation: TTF) is an organic sulfur compound formed after the 2,2'- position of fuvalene is replaced by a sulfur atom< Br>
Tetrathiafulvalene structure
Tetrathiafulvalene Properties
Names and Identifiers
-
- Tetrathiafulvalene
- delta2,2-Bi-1,3-dithiole
- TTF
- TetrathiafulvaleneTTForangextl
- delta-2:2-bis(1,3-dithiazole)
- DELTA^2^,^2^-Bi-1,3-dithiole~TTF
- Tetrathiafulvalene (purified by sublimation)
- Δ
- δ
- 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-
- 1,4,5,8-Tetrathiafulvalene
- 2,2'-Bi-1,3-dithiole
- -2:2'-bis(1,3-dithiazole)
- TTF (purified by sublimation)
- 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole
- NSC 222862
- CHEBI:52444
- FT-0638968
- delta-2:2'-Bis(1,3-dithiazole)
- InChI=1/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H
- 56388-66-0
- 2-(1,3-dithiol-2-ylidene)-1,3-dithiol
- EINECS 250-593-7
- .DELTA.2,2'-Bi-1,3-dithiole
- 31366-25-3
- NSC-222862
- DTXSID6067620
- SY007082
- Delta(2),(2')-Bi-1,3-dithiole
- Tetrathiafulvalene, 97%
- Z56767015
- YSZC323
- A875927
- J-018400
- AMY10305
- HY1EN16W9T
- NS00050068
- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole
- FHCPAXDKURNIOZ-UHFFFAOYSA-
- AKOS001016928
- BCP19462
- T3380
- TETRATHIAFULVALENE [MI]
- T0980
- BIS-1,3-DITHIOLE
- Q2179180
- SCHEMBL55690
- 2,2'-Bi(1,3-dithiolylidene)
- CS-W013190
- GS-5432
- NSC222862
- FHCPAXDKURNIOZ-UHFFFAOYSA-N
- HMS1755D18
- delta-2,2'-Bi-1,3-dithiole
- MFCD00005492
- UNII-HY1EN16W9T
- DB-048016
- delta2,2'Bi1,3dithiole
- Bis1,3dithiole
- DTXCID4038346
- Delta2,2'-Bi-1,3-dithiole
- 1,4,5,8Tetrathiafulvalene
- 2(1,3Dithiol2ylidene)1,3dithiole
- 2,2'-bi(1,3-dithiol-2-ylidene)
- 1,3Dithiole, 2(1,3dithiol2ylidene)
- 2,2'-bis(1,3-dithiole), low-temparature (gamma) phase
- +Expand
-
- MFCD00005492
- FHCPAXDKURNIOZ-UHFFFAOYSA-N
- 1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H
- C1(SC=CS1)=C2SC=CS2
- 1617956
Computed Properties
- 203.91972
- 0
- 0
- 0
- 203.92
- 10
- 182
- 0
- 0
- 0
- 0
- 0
- 1
- 2.5
- nothing
- 0
- 101A^2
Experimental Properties
- 4.01540
- 0
- 9242
- 1.6000 (estimate)
- It is insoluble in water. Soluble in organic solvents.
- 90 ºC (1 Torr)
- 118.0 to 123.0 deg-C
- 120.9±28.9 ºC,
- Insuluble (5.5E-3 g/L) (25 ºC),
- Brown to brown crystalline powder
- Insoluble in water
- Air & Light Sensitive
- 369(CHCl3)(lit.)
- 1.636±0.06 g/cm3 (20 ºC 760 Torr),
Tetrathiafulvalene Price
Tetrathiafulvalene Suppliers
Hubei Chenghai Chemical Co.,Ltd.
Audited Supplier
(CAS:31366-25-3)
HU MENG YAO
13986212397
1400858822@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:31366-25-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:31366-25-3)
A LA DING
anhua.mao@aladdin-e.com
Tetrathiafulvalene Related Literature
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1. Subject index, 1995
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Claudia Simao,Marta Mas-Torrent,Vania André,M. Teresa Duarte,Simone Techert,Jaume Veciana,Concepció Rovira CrystEngComm 2013 15 9878
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3. Spectroscopic and electrical properties of [Cu(C3Se5)2]2– and [Ni(C3Se5)2]2– anion complexes and X-ray crystal structures of [NMe4]2[Cu(C3Se5)2]·2MeCN and[NBun 4][Ni(C3Se5)2]Gen-etsu Matsubayashi,Akito Yokozawa 4][Ni(C3Se5)2]. Gen-etsu Matsubayashi Akito Yokozawa J. Chem. Soc. Dalton Trans. 1990 3013
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Roberta Manoni,Francesco Romano,Costanza Casati,Paola Franchi,Elisabetta Mezzina,Marco Lucarini Org. Chem. Front. 2014 1 477
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5. X-Ray crystal structure of bis(N-ethylpyridinum) bis[4,5-dimercapto-1,3-dithiole-2-thionato(2–)]cuprate(II) and electrical properties of its oxidized saltsGen-etsu Matsubayashi,Kei Takahashi,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1988 967
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Ningjuan Zheng,Hongda Li,Guangyan Sun,Keli Zhong,Bingzhu Yin Org. Biomol. Chem. 2013 11 5100
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7. Crystal structures, electrical conductivity and band-structure calculations of three new [cation][Ni(C3S5)2]2 compoundsJoost P. Cornelissen,Richard Le Loux,Jacob Jansen,Jaap G. Haasnoot,Jan Reedijk,Ernst Horn,Anthony L. Spek,Brigitte Pomarède,Jean-Pierre Legros,Derk Reefman J. Chem. Soc. Dalton Trans. 1992 2911
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8. Highly conjugated π-electron donors for organic metals: synthesis and redox chemistry of new 1,3-dithiole and 1,3-selenathiole derivativesAdrian J. Moore,Martin R. Bryce J. Chem. Soc. Perkin Trans. 1 1991 157
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Franck Camerel,Olivier Jeannin,Gilles Yzambart,Bruno Fabre,Dominique Lorcy,Marc Fourmigué New J. Chem. 2013 37 992
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Pierre Frère,Peter J. Skabara Chem. Soc. Rev. 2005 34 69
Recommended suppliers
Amadis Chemical Company Limited
(CAS:31366-25-3)Tetrathiafulvalene
99%
5g
336.0